molecular formula C12H13BrN2O2S B1446083 2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 1858250-48-2

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No. B1446083
M. Wt: 329.21 g/mol
InChI Key: MMUTZCMOGMOANI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles have been identified as versatile heterocyclic compounds with a broad spectrum of pharmaceutical applications. These derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents due to their ability to serve as ligands for various biomolecules, making them candidates for the treatment of cancer. Their structural simplicity and ease of synthesis allow for the development of chemical libraries aimed at discovering new chemical entities for the market (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are integral to many natural and synthetic bioactive molecules, demonstrating a variety of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-tumor, anti-inflammatory, and anti-cancer properties. The presence of the benzothiazole moiety in compounds has been rapidly developing within the medicinal chemistry field, showcasing the compound's importance in drug discovery and therapeutic applications (Bhat & Belagali, 2020).

Advances in Benzothiazole-Based Chemotherapeutics

Recent research has focused on the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. These compounds' promising biological profile and synthetic accessibility have been pivotal in designing new benzothiazoles as potential chemotherapeutics. Despite their encouraging responses to tumors in clinical studies, further characterization of their toxicity is necessary for their safe use as cancer treatment drugs (Ahmed et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,13)10(16)15-11-14-8-6-7(17-3)4-5-9(8)18-11/h4-6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUTZCMOGMOANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC2=C(S1)C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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